molecular formula C17H16N4O2S2 B3528371 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

Cat. No.: B3528371
M. Wt: 372.5 g/mol
InChI Key: ZYNUKOYPVSJYMR-UHFFFAOYSA-N
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Description

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE is a complex organic compound that features both imidazole and benzothiadiazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzylamine with glyoxal and ammonia to form the imidazole ring . The benzothiadiazole moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The benzothiadiazole moiety may contribute to the compound’s ability to interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the imidazole and benzothiadiazole moieties in 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE provides unique chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

4-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-12-7-8-14-16(20-24-19-14)17(12)25(22,23)21-10-9-18-15(21)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNUKOYPVSJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 2
Reactant of Route 2
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 3
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 4
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 5
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Reactant of Route 6
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE

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